molecular formula C8H6N2O B1583921 5-(2-Pyridyl)-1,3-oxazole CAS No. 70380-73-3

5-(2-Pyridyl)-1,3-oxazole

Cat. No.: B1583921
CAS No.: 70380-73-3
M. Wt: 146.15 g/mol
InChI Key: LUMKXMDGONYZHO-UHFFFAOYSA-N
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Description

5-(2-Pyridyl)-1,3-oxazole: is a heterocyclic compound that features both a pyridine ring and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Pyridyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with α-haloketones under basic conditions, leading to the formation of the oxazole ring. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride, and the reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Pyridyl)-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, while the oxazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkoxides.

Major Products:

    Oxidation: Oxidized derivatives of the pyridine or oxazole rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of pyridyl-oxazole derivatives.

    Substitution: Substituted pyridyl-oxazole compounds with various functional groups.

Scientific Research Applications

Chemistry: 5-(2-Pyridyl)-1,3-oxazole is used as a building block in the synthesis of more complex organic molecules. It serves as a ligand in coordination chemistry, forming stable complexes with transition metals.

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine: The compound’s potential medicinal applications include its use as an antimicrobial, anticancer, and anti-inflammatory agent. Research is ongoing to explore its efficacy and safety in these contexts.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and dyes. Its ability to form stable complexes with metals also makes it valuable in catalysis and material science.

Mechanism of Action

The mechanism of action of 5-(2-Pyridyl)-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects. For example, as an antimicrobial agent, it may inhibit the function of essential bacterial enzymes, thereby preventing bacterial growth.

Comparison with Similar Compounds

  • 2-(2-Pyridyl)benzimidazole
  • 2-(2-Pyridyl)imidazole
  • 2-(2-Pyridyl)pyrazole

Comparison: 5-(2-Pyridyl)-1,3-oxazole is unique due to the presence of both a pyridine and an oxazole ring, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications where other compounds may not be as effective. For instance, its oxazole ring can participate in unique cyclization reactions that are not possible with imidazole or pyrazole derivatives.

Properties

IUPAC Name

5-pyridin-2-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c1-2-4-10-7(3-1)8-5-9-6-11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMKXMDGONYZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353190
Record name 5-(2-Pyridyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70380-73-3
Record name 5-(2-Pyridyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Picolinaldehyde (2.5 g, 23 mmol) and toluenesulfonylmethyl isocyanide (5.3 g, 27 mmol) were dissolved in methanol (30 ml), and potassium carbonate (3.5 g, 25 mmol) was added thereto. The mixture was refluxed for 30 minutes. The solvent was evaporated, and ethyl acetate and water were added to the residue. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated. The residue was subjected to a silica gel column chromatography. The fractions eluted with hexane-ethyl acetate (2:3, v/v) were collected and concentrated to give the titled compound.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
toluenesulfonylmethyl isocyanide
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of picolinaldehyde (2.3 g, 42.6 mmol), TosMIC (4.4 g, 45.2 mmol) and K2CO3 (3.4 g, 48.8 mmol) in methanol (70 mL) was reflux for 2 h. The reaction was cooled to room temperature, then the mixture was concentrated and purified by silica gel column chromatography to give the desired product (3.05 g).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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